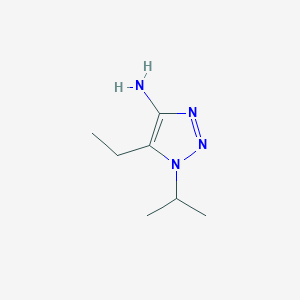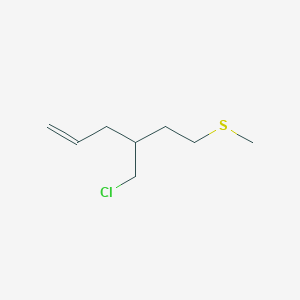
4-(Chloromethyl)-6-(methylsulfanyl)hex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-6-(methylsulfanyl)hex-1-ene is an organic compound characterized by the presence of a chloromethyl group and a methylsulfanyl group attached to a hexene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-6-(methylsulfanyl)hex-1-ene typically involves the following steps:
Starting Materials: The synthesis begins with hex-1-ene as the primary starting material.
Methylsulfanylation: The methylsulfanyl group is introduced by reacting the intermediate product with a methylthiolating agent, such as methylthiol, under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)-6-(methylsulfanyl)hex-1-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Addition Reactions: The double bond in the hexene backbone can undergo addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide for the substitution of the chloromethyl group.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the methylsulfanyl group.
Addition: Halogens like bromine or chlorine can be added to the double bond under mild conditions.
Major Products Formed
Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation: Products include sulfoxides and sulfones.
Addition: Products include dihalides or halohydrins.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-6-(methylsulfanyl)hex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-6-(methylsulfanyl)hex-1-ene involves its ability to participate in various chemical reactions due to its functional groups. The chloromethyl group can act as an electrophile in substitution reactions, while the methylsulfanyl group can undergo oxidation. The double bond in the hexene backbone allows for addition reactions, making it a versatile compound in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)hex-1-ene: Lacks the methylsulfanyl group, making it less versatile in oxidation reactions.
6-(Methylsulfanyl)hex-1-ene: Lacks the chloromethyl group, limiting its use in substitution reactions.
4-(Bromomethyl)-6-(methylsulfanyl)hex-1-ene: Similar structure but with a bromomethyl group instead of chloromethyl, which may affect reactivity and reaction conditions.
Uniqueness
4-(Chloromethyl)-6-(methylsulfanyl)hex-1-ene is unique due to the presence of both chloromethyl and methylsulfanyl groups, allowing it to participate in a wider range of chemical reactions compared to its similar counterparts.
Eigenschaften
Molekularformel |
C8H15ClS |
|---|---|
Molekulargewicht |
178.72 g/mol |
IUPAC-Name |
4-(chloromethyl)-6-methylsulfanylhex-1-ene |
InChI |
InChI=1S/C8H15ClS/c1-3-4-8(7-9)5-6-10-2/h3,8H,1,4-7H2,2H3 |
InChI-Schlüssel |
QQKHZJZXBMMHBE-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCC(CC=C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[6.1.0]nonan-4-amine](/img/structure/B13183634.png)
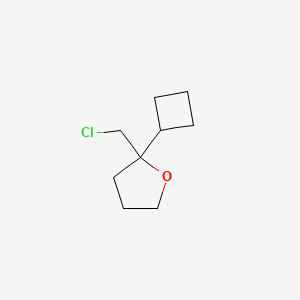
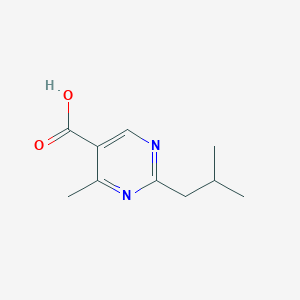
![4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13183654.png)
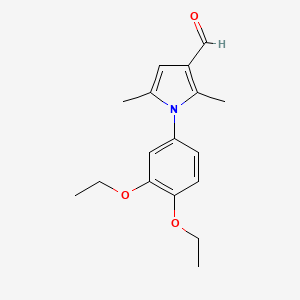
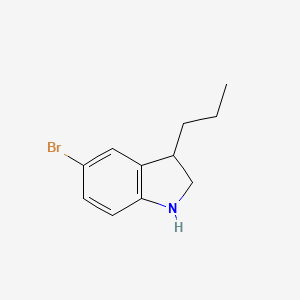
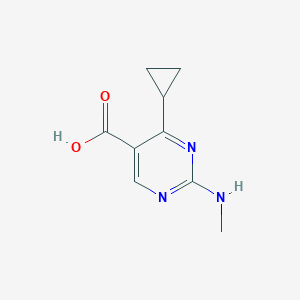
![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13183667.png)
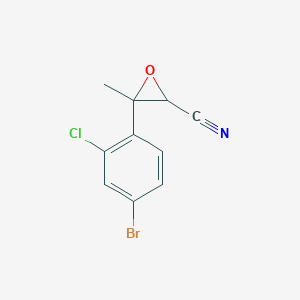

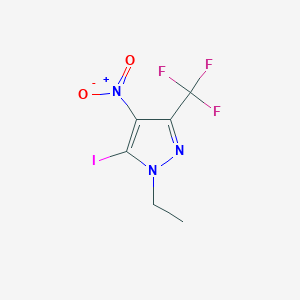
![1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one](/img/structure/B13183701.png)
